molecular formula C22H22F3N3OS B2438370 N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 338397-08-3

N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2438370
CAS No.: 338397-08-3
M. Wt: 433.49
InChI Key: KFHOALZJRLYJFY-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C22H22F3N3OS and its molecular weight is 433.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS/c1-28(2)12-4-11-26-20(29)15-7-9-16(10-8-15)21-27-19(14-30-21)17-5-3-6-18(13-17)22(23,24)25/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHOALZJRLYJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide, commonly referred to as compound 338397-08-3, is a synthetic organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H22F3N3OS
  • Molecular Weight : 433.49 g/mol
  • Density : 1.239 g/cm³ (predicted)
  • pKa : 13.98 (predicted)

These properties suggest that the compound may exhibit significant interactions within biological systems, particularly due to the presence of the trifluoromethyl group and the thiazole moiety, which are known to enhance pharmacological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and trifluoromethyl groups can exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines.

Case Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects on breast cancer cells (MCF-7). The results demonstrated that compounds with a similar scaffold to our compound exhibited IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .

Antimicrobial Activity

Compounds with similar structures have been tested for antimicrobial activity. The thiazole ring is often associated with antibacterial properties.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus25
Compound BE. coli50
This compoundVarious pathogensTBDCurrent Study

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Dimethylamino Group : Enhances solubility and may contribute to receptor binding.
  • Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.
  • Thiazole Moiety : Often associated with diverse biological activities including antimicrobial and anticancer effects.

Research has shown that modifications in these groups can significantly alter the compound's potency and selectivity against various biological targets .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines and pathogens. The results indicate that it possesses moderate to high activity against certain cancer cell lines and bacterial strains.

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy in living organisms. These studies will provide insights into dosage optimization and potential side effects.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between substituted thiazole intermediates and benzamide precursors. For example, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) under inert conditions is critical. Reaction parameters such as temperature (40–60°C), solvent (DMF or DCM), and catalyst (e.g., triethylamine) must be optimized to minimize by-products. Purification often employs column chromatography (silica gel, eluent: 5–10% MeOH/DCM) followed by recrystallization .
  • Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they highlight?

  • Methodology :

  • NMR (¹H/¹³C) : Identifies proton environments (e.g., dimethylamino protons at δ ~2.2 ppm, trifluoromethyl singlet at δ ~7.5 ppm) and aromatic thiazole/benzamide backbone .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/CF₃ groups .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Targeted assays : Evaluate enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) using Ellman’s method .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s pharmacological profile?

  • Methodology :

  • Substituent modification : Replace the trifluoromethyl group with halogens (Cl, Br) or electron-withdrawing groups to assess potency shifts .
  • Bioisosteric replacement : Substitute the thiazole ring with triazole or oxadiazole to improve metabolic stability .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to targets like kinase domains .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, consistent cell passage numbers) .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects or pathway crosstalk .
  • In vivo validation : Use murine models to compare pharmacokinetic profiles (e.g., bioavailability, half-life) with in vitro results .

Q. How can researchers optimize the compound’s solubility and bioavailability for preclinical development?

  • Methodology :

  • Salt formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve biodistribution .
  • LogP adjustment : Introduce hydrophilic groups (e.g., PEG chains) while monitoring permeability via Caco-2 cell assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.